Brassinin Oxidase Inhibition: 6,7- vs. 4,5-Dimethoxy Regioisomer Selectivity
In a comparative study of methoxycamalexin derivatives, 6,7-dimethoxycamalexin exhibited potent inhibition of brassinin oxidase, whereas the 4,5-dimethoxy regioisomer showed no inhibitory effect [1]. This demonstrates that the 6,7-substitution pattern is essential for target engagement in this enzyme system.
| Evidence Dimension | Brassinin oxidase inhibitory activity |
|---|---|
| Target Compound Data | 6,7-dimethoxycamalexin: strong inhibition (qualitative) |
| Comparator Or Baseline | 4,5-dimethoxycamalexin: no inhibitory effect |
| Quantified Difference | Complete loss of activity with 4,5-substitution vs. retained activity with 6,7-substitution |
| Conditions | In vitro brassinin oxidase assay using fungal enzyme preparations |
Why This Matters
For antifungal drug discovery programs targeting brassinin detoxification pathways, the 6,7-dimethoxyindole scaffold is a strict structural requirement, and the 6,7-dimethoxy-1H-indole-2-carboxylic acid is the key synthetic entry point to this class.
- [1] Pedras, M. S. C., & Hossain, M. (2006). Methoxycamalexins and related compounds: syntheses, antifungal activity and inhibition of brassinin oxidase. Organic & Biomolecular Chemistry, 4(13), 2581–2590. View Source
